molecular formula C12H24N2O3 B8063912 (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine

(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine

Cat. No.: B8063912
M. Wt: 244.33 g/mol
InChI Key: OLQYUDUDNCDQPU-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine is a useful research compound. Its molecular formula is C12H24N2O3 and its molecular weight is 244.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-[(2S)-1-hydroxypropan-2-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-10(9-15)13-5-7-14(8-6-13)11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQYUDUDNCDQPU-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)N1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Methodologies for S 1 Boc 4 1 Hydroxy 2 Propyl Piperazine

Strategies for Chiral Induction and Control at the Piperazine (B1678402) and Hydroxypropyl Stereocenters

The primary synthetic challenge in constructing (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine lies in the precise control of the stereochemistry at the C2 position of the propyl side chain. This is typically achieved through several strategic approaches that introduce chirality in a predictable and efficient manner.

Enantioselective Reduction and Oxidation Pathways

A prominent and highly effective strategy for establishing the (S)-stereocenter in the hydroxypropyl side chain is the enantioselective reduction of a prochiral ketone precursor, 1-(1-Boc-piperazin-4-yl)propan-2-one. This transformation can be accomplished using a variety of chiral reducing agents or catalytic systems.

Catalytic Asymmetric Reduction:

The use of chiral transition metal catalysts, often in combination with a hydrogen source, represents a powerful method for enantioselective ketone reduction. While specific examples for the direct reduction of 1-(1-Boc-piperazin-4-yl)propan-2-one are not extensively documented in publicly available literature, analogies can be drawn from the well-established asymmetric hydrogenation of other ketones. For instance, ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands are known to catalyze the hydrogenation of a wide range of ketones with high enantioselectivity.

Catalyst SystemSubstrateProduct ConfigurationEnantiomeric Excess (ee)Reference
Ru(II)-diamine complexesAryl ketones(S) or (R)Often >90% nih.gov
Rh-diamine complexesAryl ketones(S) or (R)Often >90% nih.gov

This table presents generalized data for analogous reactions and serves as an illustrative guide.

Chiral Auxiliary-Mediated and Asymmetric Catalysis Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. This approach offers a robust method for achieving high levels of stereocontrol.

In the context of synthesizing this compound, a chiral auxiliary could be attached to the piperazine nitrogen or to the side chain precursor. For example, a chiral amine could be used to form an enamine intermediate from a ketone, which then undergoes a diastereoselective reaction. However, a more direct approach involves the use of asymmetric catalysis, which obviates the need for the attachment and removal of an auxiliary group.

Palladium-catalyzed asymmetric allylic alkylation reactions have been successfully employed for the enantioselective synthesis of α,α-disubstituted piperazin-2-ones, which can be subsequently reduced to chiral piperazines. researchgate.net This methodology highlights the potential of asymmetric catalysis in constructing complex chiral piperazine derivatives.

Biocatalytic Routes for Enantiospecific Preparation

Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiomerically pure compounds. Enzymes, particularly ketoreductases (KREDs), are highly efficient and selective catalysts for the reduction of ketones to chiral alcohols. nih.govresearchgate.net This approach is directly applicable to the synthesis of this compound from its corresponding ketone precursor.

The biocatalytic reduction of N-Boc-piperidin-3-one to (S)-N-Boc-3-hydroxypiperidine has been extensively studied and provides a strong precedent for the successful application of this technology to similar piperazine-containing substrates. nih.govnih.gov These studies demonstrate that by screening a library of ketoreductases, it is often possible to identify an enzyme that exhibits high enantioselectivity and conversion for a given substrate.

Key Features of Biocatalytic Reduction:

High Enantioselectivity: Often achieving >99% enantiomeric excess (ee).

Mild Reaction Conditions: Typically performed in aqueous media at or near room temperature and neutral pH.

Environmental Sustainability: Avoids the use of heavy metals and harsh reagents.

A typical biocatalytic reduction setup involves the ketone substrate, a ketoreductase enzyme, and a cofactor regeneration system. The cofactor, usually NADPH or NADH, is expensive and therefore used in catalytic amounts, with a sacrificial co-substrate such as isopropanol (B130326) or glucose being used to regenerate it in situ.

EnzymeCo-substrateProduct ConfigurationEnantiomeric Excess (ee)Reference
Ketoreductase (KRED)Isopropanol/Glucose(S)>99% nih.govnih.gov

This table is based on analogous reductions of N-Boc-piperidin-3-one and illustrates the potential of this method.

Protective Group Chemistry: Role and Manipulation of the tert-Butoxycarbonyl (Boc) Group in Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. In the synthesis of this compound, the Boc group serves to temporarily block one of the piperazine nitrogens, allowing for selective functionalization of the other.

Selective Boc Protection Methods for Piperazine Derivatives

The selective mono-protection of piperazine is a critical step in many synthetic routes. Direct reaction of piperazine with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O) can lead to a mixture of mono- and di-protected products, as well as unreacted starting material. To improve the selectivity for mono-protection, various strategies have been developed.

One common method involves the use of a large excess of piperazine relative to the Boc-anhydride, which statistically favors mono-substitution. Another approach is to perform the reaction in a biphasic system or in the presence of a base that modulates the reactivity of the piperazine nitrogens.

Orthogonal Deprotection Strategies Enabling Sequential Functionalization

The concept of orthogonal protection is fundamental to the synthesis of complex molecules with multiple functional groups. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. The Boc group is a key component of many such strategies.

For instance, in a molecule containing both a Boc-protected amine and a benzyl-protected alcohol, the Boc group can be selectively removed with acid (e.g., trifluoroacetic acid), leaving the benzyl (B1604629) group intact. Conversely, the benzyl group can be removed by hydrogenolysis without affecting the Boc group. This orthogonality allows for the sequential modification of different parts of the molecule.

In the context of piperazine chemistry, if the second nitrogen atom were protected with a group labile under different conditions (e.g., a benzyloxycarbonyl (Cbz) group), this would allow for independent manipulation of the two nitrogen atoms, enabling the synthesis of a wide array of complex piperazine derivatives.

Common Orthogonal Protecting Group Pairs with Boc:

Protecting Group 1Deprotection Condition 1Protecting Group 2Deprotection Condition 2
BocAcid (e.g., TFA)CbzHydrogenolysis (H₂/Pd)
BocAcid (e.g., TFA)FmocBase (e.g., Piperidine)

Functionalization at the Piperazine Nitrogen and Hydroxypropyl Moiety

The strategic functionalization of this compound at its various reactive sites is crucial for its application in the synthesis of diverse molecular architectures. Methodologies targeting the piperazine nitrogens and the hydroxypropyl side chain have been extensively explored.

Reductive Amination Strategies for Installing the Hydroxypropyl Side Chain

A primary method for introducing the (S)-1-hydroxy-2-propyl side chain onto the piperazine scaffold is through reductive amination. This powerful C-N bond-forming reaction typically involves the condensation of a secondary amine, in this case, 1-Boc-piperazine, with a suitable carbonyl compound, followed by in-situ reduction of the resulting iminium ion.

To achieve the desired (S)-stereochemistry, a common approach is the use of a chiral carbonyl precursor, such as (S)-lactaldehyde or its derivatives. The diastereoselective reductive amination of 1-Boc-piperazine with a protected form of (S)-lactaldehyde, followed by deprotection, can yield the target compound. The choice of reducing agent is critical for controlling the stereochemical outcome and preventing side reactions. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) are often preferred as they can selectively reduce the iminium ion in the presence of the carbonyl group. nih.govresearchgate.net

Another strategy involves the stereospecific ring-opening of (S)-propylene oxide with 1-Boc-piperazine. This reaction, typically carried out under controlled temperature and with or without a catalyst, can directly furnish the desired (S)-1-hydroxy-2-propyl side chain with high stereochemical fidelity.

Alkylation and Acylation Reactions on Piperazine Nitrogen Atoms

The piperazine ring of this compound possesses two nitrogen atoms with distinct reactivity profiles. The N1 nitrogen is protected by a tert-butoxycarbonyl (Boc) group, which can be removed under acidic conditions to reveal a secondary amine. This free amine can then undergo a variety of functionalization reactions.

Alkylation: The deprotected secondary amine can be readily alkylated using various alkyl halides or other electrophiles. To control the reaction and avoid over-alkylation, the use of a single equivalent of the alkylating agent and a suitable base is often employed. mdpi.com

Acylation: Acylation of the secondary amine is another common transformation, leading to the formation of amides. This is typically achieved by reacting the deprotected piperazine with an acyl chloride or a carboxylic acid in the presence of a coupling agent.

The N4 nitrogen, bearing the hydroxypropyl side chain, is a tertiary amine and is generally less reactive towards alkylation. However, under certain conditions, it can be quaternized.

Regioselective Transformations of the Hydroxyl Group

The primary hydroxyl group on the hydroxypropyl side chain offers another site for selective functionalization. Its reactivity can be exploited to introduce a variety of substituents, further diversifying the molecular scaffold.

Acylation: Regioselective acylation of the hydroxyl group can be achieved using acylating agents in the presence of a suitable base. The choice of reaction conditions, such as solvent and temperature, can influence the selectivity of the reaction, favoring O-acylation over any potential reaction at the piperazine nitrogens.

Alkylation/Etherification: The hydroxyl group can also be converted into an ether through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Careful selection of the base and reaction conditions is necessary to prevent side reactions involving the piperazine moiety. beilstein-journals.orgnih.govnih.gov

Advanced Synthetic Routes and Process Optimization for Compound Accessibility

The development of efficient and sustainable synthetic routes is paramount for the large-scale production and accessibility of this compound and its derivatives.

Multicomponent Reaction Paradigms Incorporating this Chiral Piperazine Derivative

Multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials to form a single product, offer a powerful and atom-economical approach to complex molecule synthesis. Chiral piperazine derivatives, including this compound, can be valuable components in such reactions.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce α-acylamino amides. rsc.org A deprotected form of this compound can serve as the amine component in a Ugi reaction, allowing for the rapid construction of complex, peptide-like molecules with high structural diversity. researchgate.netnih.govacs.orgebrary.net The inherent chirality of the piperazine can also influence the stereochemical outcome of the reaction.

Petasis Reaction: The Petasis borono-Mannich reaction is another versatile MCR that involves the reaction of an amine, a carbonyl compound, and a vinyl or aryl boronic acid to form substituted amines. nih.govacs.orgnih.gov Similar to the Ugi reaction, the chiral piperazine can be employed as the amine component, leading to the synthesis of a wide range of functionalized amino alcohols and other valuable structures. chemrxiv.org The use of the pre-existing chiral center in the piperazine can provide a degree of diastereocontrol in the newly formed stereocenters.

Sustainable and Green Chemistry Approaches in its Preparation

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and improve process safety and efficiency.

Sustainable Solvents and Reagents: A significant advancement in the green synthesis of N-alkylated heterocycles, including piperazines, is the use of propylene (B89431) carbonate (PC) as both a solvent and a reagent. nih.gov PC is a biodegradable and low-toxicity solvent that can serve as a source for the 2-hydroxypropyl group, eliminating the need for hazardous alkylating agents. This approach offers a more environmentally friendly alternative to traditional N-alkylation methods.

Biocatalysis: Biocatalytic methods, utilizing enzymes to carry out chemical transformations, are at the forefront of green chemistry. The synthesis of chiral amines and alcohols can be achieved with high enantioselectivity using enzymes such as amine dehydrogenases and ketoreductases. A potential biocatalytic route to this compound could involve the reductive amination of a suitable ketone precursor with 1-Boc-piperazine, catalyzed by a stereoselective amine dehydrogenase. This would offer a highly efficient and environmentally benign method for producing the enantiomerically pure compound.

Transformations and Derivatizations of S 1 Boc 4 1 Hydroxy 2 Propyl Piperazine

Selective Functionalization of the Hydroxyl Group

The secondary hydroxyl group on the propyl side chain is a prime site for introducing molecular diversity. Its reactivity can be harnessed to create a wide array of derivatives through etherification, esterification, and oxidation reactions.

The conversion of the hydroxyl group into ethers and esters is a fundamental strategy for modifying the steric and electronic properties of the molecule. These transformations can significantly impact a compound's pharmacokinetic profile, including its solubility, lipophilicity, and metabolic stability.

Etherification: The formation of ethers from (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine can be achieved under standard Williamson ether synthesis conditions. This typically involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic intermediate can then react with a variety of alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophiles to yield the corresponding ether.

Esterification: Ester derivatives can be readily prepared through the reaction of the hydroxyl group with acylating agents. Common methods include reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the acidic byproduct. Alternatively, coupling with carboxylic acids can be facilitated by activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Table 1: Ether and Ester Formation Reactions

Transformation Reagents and Conditions Product Class

Oxidation of the secondary alcohol to the corresponding ketone, (S)-1-Boc-4-(1-oxo-2-propyl)piperazine, provides a key intermediate for a different set of chemical elaborations. Mild oxidation conditions are crucial to avoid over-oxidation or side reactions involving the piperazine (B1678402) nitrogens.

The Dess-Martin periodinane (DMP) oxidation is a well-established method for converting alcohols to aldehydes or ketones under neutral conditions and at room temperature, which is compatible with the Boc protecting group and the piperazine ring. nih.govosti.gov This transformation yields a ketone that can undergo a variety of subsequent reactions. For instance, the ketone can be subjected to reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to introduce new amino substituents.

Table 2: Oxidation and Subsequent Reactions

Transformation Reagents and Conditions Intermediate/Product Class
Oxidation Dess-Martin periodinane, CH₂Cl₂, rt Ketone
Reductive Amination R¹R²NH, NaBH(OAc)₃, CH₂Cl₂ Amines

Reactions Involving the Piperazine Nitrogen Atoms

The two nitrogen atoms of the piperazine ring offer another avenue for derivatization. The presence of the tert-butoxycarbonyl (Boc) group on the N-1 nitrogen allows for regioselective functionalization.

The Boc group serves as an effective protecting group for the N-1 nitrogen, rendering it significantly less nucleophilic. This allows for selective reactions at other sites of the molecule. The Boc group can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂), to expose the N-1 nitrogen as a secondary amine. nih.govnih.govmdpi.comnih.gov

Conversely, the N-4 nitrogen is a tertiary amine and is generally less reactive in substitution reactions unless it participates in reactions like salt formation or oxidation. The primary site for introducing new substituents onto the piperazine ring itself is the N-1 nitrogen after the deprotection step. Once the Boc group is removed, the resulting secondary amine at N-1 can undergo a wide range of functionalization reactions.

Following Boc deprotection, the newly liberated N-1 amine is a versatile handle for introducing amide, urea, and sulfonamide functionalities, which are prevalent in many biologically active compounds.

Amide Formation: The N-1 secondary amine can be acylated using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form a diverse library of amide derivatives. nih.govnih.gov

Urea Formation: Ureas can be synthesized by reacting the deprotected piperazine with isocyanates. nih.gov This reaction typically proceeds smoothly at room temperature to yield the corresponding N-1 substituted urea.

Sulfonamide Formation: The synthesis of sulfonamides is readily achieved by reacting the N-1 amine with various sulfonyl chlorides in the presence of a base such as triethylamine or pyridine. nih.govosti.govexcli.denih.gov This transformation introduces the sulfonamide moiety, a key pharmacophore in many therapeutic agents.

Table 3: Functionalization of the N-1 Piperazine Nitrogen (Post-Boc Deprotection)

Transformation Reagents and Conditions Product Class
Boc Deprotection TFA, CH₂Cl₂, rt Secondary Amine (at N-1)
Amide Formation RCOCl, Et₃N, CH₂Cl₂ N-1 Amides
Urea Formation R-N=C=O, CH₂Cl₂ N-1 Ureas
Sulfonamide Formation RSO₂Cl, Et₃N, CH₂Cl₂ N-1 Sulfonamides

Role As a Chiral Intermediate in the Construction of Complex Molecular Architectures Utilizing This Piperazine Derivative

Incorporation into Biologically Relevant Scaffolds and Pharmacophores

The piperazine (B1678402) heterocycle is a foundational element in a multitude of biologically active compounds due to its favorable physicochemical properties, which can enhance aqueous solubility and oral bioavailability. The specific structure of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine allows for its seamless integration into larger, more complex molecular frameworks that are designed to interact with specific biological targets.

In medicinal chemistry, "privileged structures" are molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. The piperazine ring itself is widely regarded as a privileged scaffold. By using this compound, medicinal chemists can build upon this privileged core to create novel, more sophisticated structures.

The key advantages of this specific precursor include:

Stereochemical Control : The (S)-configured side chain allows for the creation of molecules that can engage in stereospecific interactions (e.g., hydrogen bonding, van der Waals forces) with chiral biological targets like enzymes and receptors.

Vectorial Diversity : The molecule possesses multiple points for chemical modification. After removing the Boc protecting group, the newly exposed secondary amine can be modified. Simultaneously, the hydroxyl group on the side chain can be derivatized. This allows for the controlled, directional extension of the molecular structure, which is essential for exploring the chemical space around the privileged piperazine core to optimize binding affinity and selectivity for a given target.

As a multi-functional building block, this compound provides chemists with a platform possessing several reactive sites that can be addressed in a controlled manner. This versatility is paramount in the development of novel heterocyclic compounds. The primary reactive sites are the nucleophilic secondary amine (after deprotection) and the secondary hydroxyl group.

Table 2: Potential Synthetic Transformations

Reaction Type Reagent/Condition Resulting Functional Group
Boc Deprotection Trifluoroacetic acid (TFA) or HCl Secondary amine
N-Alkylation Alkyl halide, Base Tertiary amine
N-Acylation Acyl chloride or Carboxylic acid + coupling agent Amide
Reductive Amination Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) Tertiary amine
O-Acylation Acyl chloride, Base Ester
O-Alkylation Alkyl halide, Base (Williamson ether synthesis) Ether

| Oxidation | Oxidizing agent (e.g., PCC, Swern) | Ketone |

These transformations enable the incorporation of the chiral piperazine moiety into a wide array of larger heterocyclic systems, including but not limited to, fused bicyclic or polycyclic structures. The ability to perform these reactions selectively is key to building complex molecules with precisely defined architectures for various applications, from pharmaceuticals to materials science.

Applications in the Synthesis of Complex Natural Products and Analogues

The total synthesis of natural products is a significant field in organic chemistry that often requires the use of chiral building blocks to construct complex stereochemical arrangements. While specific instances of this compound being used in the total synthesis of a particular natural product are not widely reported in public literature, its structural features make it an ideal candidate for creating analogues of natural products. Many biologically active natural products contain piperidine or piperazine-like structures. This chiral building block allows chemists to synthesize non-natural analogues where the stereochemistry and substitution pattern can be systematically varied to improve potency, selectivity, or pharmacokinetic properties compared to the original natural product.

Strategic Design of Targeted Compound Libraries for Chemical Biology Investigations

In modern drug discovery and chemical biology, researchers often synthesize large collections of related compounds, known as compound libraries, which are then screened for biological activity against a specific target (e.g., a protein kinase or a G-protein coupled receptor). This compound is an excellent scaffold for the creation of such targeted libraries.

The process, known as diversity-oriented synthesis, would involve using the piperazine derivative as a central core. A typical strategy would be:

Deprotection : The Boc group is removed to expose the secondary amine.

Parallel Reactions : The scaffold is then reacted in parallel with a diverse set of building blocks. For example, the exposed amine could be reacted with a library of different carboxylic acids (to form amides) or aldehydes (via reductive amination).

Secondary Modification : In a subsequent step, the hydroxyl group on the side chain could be reacted with another library of reagents, such as various acyl chlorides (to form esters).

This approach allows for the rapid generation of hundreds or thousands of unique, yet structurally related, compounds. Each compound retains the core chiral piperazine structure but differs in the peripheral chemical groups. Screening these libraries can quickly identify structure-activity relationships (SAR), providing crucial information on which chemical features are important for binding to the biological target and eliciting a desired effect.

Computational Chemistry and Molecular Modeling Studies of S 1 Boc 4 1 Hydroxy 2 Propyl Piperazine and Its Derivatives

Conformational Analysis and Stereochemical Preferences of the Piperazine (B1678402) Ring and Side Chain

The conformational landscape of piperazine and its derivatives is crucial for their biological activity, as it dictates the spatial arrangement of pharmacophoric groups. The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents on the nitrogen and carbon atoms can significantly influence this preference.

For N-Boc-protected piperazines, the bulky tert-butoxycarbonyl (Boc) group can affect the ring's conformational equilibrium. Studies on related N-substituted piperazines have shown that steric interactions can lead to deviations from the ideal chair conformation. For instance, in some cases, a twist-boat conformation may be preferred to alleviate allylic strain between substituents on the ring and the protecting group nih.gov.

In the case of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine, the stereochemistry of the side chain adds another layer of complexity. The (S)-configuration at the 2-position of the propyl group, along with the hydroxyl group at the 1-position, can lead to specific intramolecular interactions. Hydrogen bonding between the hydroxyl group and the nitrogen atoms of the piperazine ring could stabilize certain conformations. Computational studies on similar 2-substituted piperazines have indicated a preference for the axial conformation of the substituent, which can be further stabilized by such intramolecular hydrogen bonds koreascience.kr. This axial preference can orient the side chain in a specific vector space, which is critical for its interaction with biological targets.

The interplay between the bulky Boc group, the chiral side chain, and the inherent flexibility of the piperazine ring results in a complex potential energy surface with multiple low-energy conformers. Determining the relative populations of these conformers is essential for understanding the molecule's behavior in different environments.

Table 1: Factors Influencing the Conformation of this compound

FeatureInfluence on ConformationPotential Conformations
Piperazine Ring Inherent flexibilityChair, Boat, Twist-Boat
N-Boc Group Steric hindranceMay favor twist-boat to reduce A1,3-strain nih.gov
(S)-1-Hydroxy-2-propyl Side Chain Stereochemistry and potential for intramolecular hydrogen bondingMay favor axial orientation of the side chain koreascience.kr

Quantum Chemical Calculations on Reactivity, Selectivity, and Energetic Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure, reactivity, and thermodynamic stability of molecules. For this compound and its derivatives, these calculations can predict sites of reactivity, elucidate reaction mechanisms, and determine the energetic profiles of various chemical transformations.

The reactivity of the piperazine nitrogens is a key aspect. The N-Boc group significantly decreases the nucleophilicity of the nitrogen to which it is attached, making the other nitrogen atom the primary site for reactions like alkylation or acylation. DFT calculations can quantify this difference in reactivity by analyzing the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO is often localized on the more nucleophilic nitrogen, indicating its susceptibility to electrophilic attack.

Quantum chemical calculations are also instrumental in studying the selectivity of reactions involving this scaffold. For example, in the synthesis of derivatives, understanding the regioselectivity and stereoselectivity is crucial. By modeling the transition states of different reaction pathways, the activation energies can be calculated, allowing for the prediction of the major product.

The energetic profiles of reactions, such as the deprotection of the Boc group or further functionalization of the side chain, can also be determined. These profiles provide information on the thermodynamics and kinetics of the reactions, which is essential for optimizing synthetic procedures. For instance, the calculated reaction enthalpy can indicate whether a reaction is exothermic or endothermic.

Table 2: Application of Quantum Chemical Calculations to this compound

Calculation TypeInformation GainedRelevance
Frontier Molecular Orbital (HOMO/LUMO) Analysis Predicts sites of nucleophilic and electrophilic attackGuides the design of reactions for derivatization mdpi.com
Electrostatic Potential (ESP) Mapping Visualizes charge distribution and potential interaction sitesIdentifies regions for hydrogen bonding and other non-covalent interactions
Transition State Modeling Determines activation energies and reaction pathwaysPredicts selectivity in synthetic modifications
Thermodynamic Calculations Calculates reaction energies and enthalpiesOptimizes reaction conditions and predicts product stability researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Flexibility in Solution

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time, particularly in a solvent environment. For this compound, MD simulations can reveal the conformational dynamics of the piperazine ring and the flexibility of the side chain in solution.

In an aqueous environment, the interactions between the solute and water molecules can significantly influence the conformational preferences. MD simulations can model these solvation effects explicitly, providing insights that are not always captured by gas-phase calculations. The hydroxyl group and the polar nature of the piperazine ring are expected to form hydrogen bonds with water, which can affect the conformational equilibrium of the molecule.

Furthermore, MD simulations can be used to generate an ensemble of low-energy conformations that exist in solution. This ensemble provides a more realistic representation of the molecule's state than a single, minimum-energy structure and can be used for subsequent docking studies or other computational analyses.

Ligand Design and Docking Studies of Macromolecules Incorporating this Piperazine Moiety

The this compound scaffold is a valuable starting point for the design of ligands that can interact with a variety of biological macromolecules, such as enzymes and receptors. The piperazine moiety often serves as a central scaffold to which different pharmacophoric groups can be attached to optimize binding affinity and selectivity nih.gov.

In ligand design, the this compound core can be systematically modified. The Boc-protecting group can be removed to allow for the introduction of various substituents at the N1 position. The hydroxyl group on the side chain can be functionalized or replaced to explore different interactions with a target's binding site. The inherent chirality of the side chain can also be exploited to achieve stereospecific interactions.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target nih.gov. In the context of derivatives of this compound, docking studies can be used to:

Identify potential binding modes: Docking algorithms can generate multiple possible binding poses of a ligand within the active site of a protein, which can be ranked based on a scoring function.

Predict binding affinity: The scoring functions provide an estimate of the binding free energy, which can be used to prioritize compounds for synthesis and experimental testing.

Guide lead optimization: By analyzing the predicted binding mode, medicinal chemists can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and propose modifications to the ligand to enhance these interactions and improve potency researchgate.netnih.gov.

For example, a library of virtual compounds derived from the this compound scaffold could be docked into the active site of a target enzyme. The results could reveal which substituents at the N1 position or modifications to the side chain lead to the most favorable binding energies and interaction patterns.

Quantitative Structure–Activity Relationship (QSAR) Modeling of Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity youtube.com. For a series of derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are important for activity.

To build a QSAR model, a dataset of compounds with known biological activities is required. A wide range of molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be classified into different categories, including:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., topological indices, counts of functional groups).

3D descriptors: Based on the 3D conformation (e.g., steric and electronic fields).

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity.

For piperazine derivatives, QSAR studies have been successfully applied to various therapeutic areas nih.govnih.gov. For example, 2D-QSAR models have been developed to predict the antidepressant activity of aryl alkanol piperazine derivatives, identifying key descriptors related to atom-type counts, dipole moment, and electronic properties nih.gov.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the 3D properties of the molecules nih.govnih.gov. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity. These maps can provide intuitive guidance for designing more potent compounds. For instance, a CoMFA map might indicate that a bulky substituent is favored in a particular region, while an electropositive group is disfavored in another.

Table 3: Common QSAR Descriptors and Models for Piperazine Derivatives

QSAR ApproachDescriptorsModel OutputApplication
2D-QSAR Topological, constitutional, and electronic descriptors nih.govA mathematical equation relating descriptors to activityRapid screening of virtual libraries and identification of key 2D features
3D-QSAR (CoMFA/CoMSIA) Steric, electrostatic, hydrophobic, and hydrogen-bond fields nih.govnih.gov3D contour maps indicating favorable and unfavorable regions for substitutionProvides a visual guide for optimizing the 3D structure of lead compounds

By applying QSAR modeling to a series of compounds derived from this compound, it would be possible to develop predictive models that can accelerate the discovery of new drug candidates.

Advanced Analytical Characterization Methodologies for S 1 Boc 4 1 Hydroxy 2 Propyl Piperazine

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information to piece together its complete structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR variants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments are utilized for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The tert-butoxycarbonyl (Boc) protecting group will exhibit a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically in the upfield region around 1.4 ppm. The protons of the piperazine (B1678402) ring will appear as a series of multiplets in the range of 2.3-3.5 ppm. The protons of the 1-hydroxy-2-propyl side chain will present as a set of signals including a doublet for the methyl group, and multiplets for the methine and methylene (B1212753) protons, with their chemical shifts influenced by the adjacent hydroxyl and amino groups. The hydroxyl proton itself may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. Key expected signals include the carbonyl carbon of the Boc group around 155 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group near 28 ppm. The carbons of the piperazine ring and the 1-hydroxy-2-propyl side chain will resonate in the region of approximately 40-70 ppm.

While specific, experimentally derived spectral data for this compound is not widely published in publicly available literature, data for analogous compounds such as tert-butyl piperazine-1-carboxylate provides a reference for the expected chemical shifts of the Boc-piperazine core. sigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃~1.4 (s, 9H)~28.5 (3C)
C (CH₃)₃-~80.0
C =O-~155.0
Piperazine CH₂ (Boc-N)~3.4 (m, 4H)~44.0 (2C)
Piperazine CH₂ (Side-chain-N)~2.4 (m, 4H)~53.0 (2C)
CH(OH)~3.8 (m, 1H)~67.0
CH₂-N~2.3-2.5 (m, 2H)~60.0
CH₃~1.1 (d, 3H)~18.0
OHVariable (br s, 1H)-
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental values. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, and 'br s' denotes broad singlet.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound, both standard and high-resolution mass spectrometry (HRMS) are employed.

With a molecular formula of C₁₂H₂₄N₂O₃, the nominal molecular weight is 244 g/mol . rsc.orgsigmaaldrich.com In an electrospray ionization (ESI) mass spectrum, the compound is expected to be readily observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 245.

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula. The calculated exact mass for C₁₂H₂₄N₂O₃ is 244.1787 Da. rsc.org An experimental HRMS measurement that corresponds closely to this theoretical value provides strong evidence for the correct molecular formula, distinguishing it from other potential structures with the same nominal mass. Further analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) can provide additional structural information, for instance, showing the characteristic loss of the Boc group or fragments of the propyl side chain.

Table 2: High-Resolution Mass Spectrometry Data

IonCalculated m/z
[C₁₂H₂₅N₂O₃]⁺ ([M+H]⁺)245.1865
[C₁₂H₂₄N₂O₃Na]⁺ ([M+Na]⁺)267.1684

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would display several characteristic absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range. A strong and sharp absorption band around 1680-1700 cm⁻¹ is a key indicator of the C=O (carbonyl) stretching vibration of the urethane (B1682113) group in the Boc protecting group. The C-N stretching vibrations of the piperazine ring and the C-O stretching of the alcohol and the Boc group would appear in the fingerprint region (below 1500 cm⁻¹). While detailed IR spectra for this specific compound are often proprietary, information for the racemic mixture is available from commercial suppliers, confirming the presence of these key functional groups. rsc.org

Table 3: Characteristic Infrared Absorption Bands

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
HydroxylO-H stretch3200-3600 (broad)
AlkaneC-H stretch2850-3000
Carbonyl (Urethane)C=O stretch1680-1700
AmineC-N stretch1000-1350
AlcoholC-O stretch1000-1260

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound, with a particular focus on determining its enantiomeric excess, a critical parameter for any chiral compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. To determine the enantiomeric purity of this compound, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including piperazine derivatives. nih.govchemicalbook.com

The method development for chiral HPLC involves screening different CSPs and mobile phase compositions to achieve baseline separation of the (S)- and (R)-enantiomers. A typical mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol, often with a small amount of an amine additive to improve peak shape. mdpi.com The retention times of the two enantiomers will differ on the chiral column, allowing for their individual quantification. The enantiomeric excess (e.e.) is then calculated from the peak areas of the two enantiomers in the chromatogram. A successful method will show two well-resolved peaks, with the major peak corresponding to the desired (S)-enantiomer. The development of such methods is crucial for quality control in both research and production settings. mdpi.comnih.gov

Table 4: Illustrative Chiral HPLC Method Parameters

ParameterExample Condition
Column Chiralpak® AD-H or similar polysaccharide-based CSP
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)
Expected Outcome Baseline separation of (S) and (R) enantiomers with distinct retention times.
Note: These are illustrative parameters and would require optimization for this specific compound.

Gas Chromatography (GC) with Chiral Columns

Chiral Gas Chromatography (GC) offers an alternative and often highly sensitive method for the determination of enantiomeric excess. For a polar compound like this compound, derivatization is typically required to increase its volatility and improve chromatographic performance. sigmaaldrich.comnih.gov The hydroxyl and the secondary amine (if the Boc group were removed) can be derivatized, for example, by acylation.

The derivatized enantiomers are then separated on a chiral capillary column, often coated with a cyclodextrin (B1172386) derivative. wiley.com The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving separation. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times. The flame ionization detector (FID) is commonly used for quantification. Chiral GC can be a very powerful tool for detecting even trace amounts of the undesired enantiomer. sci-hub.se

Table 5: Illustrative Chiral GC Method Parameters

ParameterExample Condition
Derivatization Acylation of the hydroxyl group (e.g., with trifluoroacetic anhydride)
Column Cyclodextrin-based chiral capillary column (e.g., Chirasil-Dex CB)
Carrier Gas Helium or Hydrogen
Temperature Program Optimized gradient from a lower to a higher temperature
Detector Flame Ionization Detector (FID)
Expected Outcome Separation of the derivatized enantiomers with distinct retention times.
Note: These are illustrative parameters and would require optimization for this specific compound.

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and torsional angles. This powerful analytical technique is indispensable for the definitive assignment of the absolute stereochemistry of chiral molecules such as this compound and for elucidating its preferred conformation in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattering of X-rays by the electron cloud of the atoms in the crystal lattice generates a unique pattern that can be mathematically deconvoluted to produce a detailed three-dimensional electron density map of the molecule.

The determination of the absolute configuration of a chiral molecule through X-ray diffraction is a nuanced process that relies on the phenomenon of anomalous dispersion. researchgate.netnih.gov When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This results in small but measurable differences between the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. By carefully measuring these differences, the absolute arrangement of atoms in space can be determined. The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for a known chirality confirms the assignment. researchgate.net

While specific experimental X-ray crystallographic data for this compound is not publicly available, the analysis of a suitable single crystal would yield a comprehensive set of crystallographic parameters. These parameters, as illustrated in the hypothetical data table below, would provide an unambiguous determination of its molecular structure.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Chemical FormulaC₁₂H₂₄N₂O₃The elemental composition of the molecule.
Formula Weight244.33 g/mol The mass of one mole of the compound.
Crystal SystemOrthorhombicA crystal system described by three unequal axes at right angles.
Space GroupP2₁2₁2₁A common chiral space group indicating a non-centrosymmetric crystal structure.
a, b, c (Å)8.5, 12.3, 15.1The dimensions of the unit cell.
α, β, γ (°)90, 90, 90The angles of the unit cell.
Volume (ų)1573.9The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.03 g/cm³The calculated density of the crystal.
Flack Parameter0.05(7)A value close to zero confirming the (S)-configuration.

Note: The data in this table is hypothetical and for illustrative purposes only, as published crystallographic data for this compound is not available.

The solid-state conformation of this compound would also be definitively established through X-ray crystallography. The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of bulky substituents, such as the Boc group and the 1-hydroxy-2-propyl group, can lead to conformational distortions. nih.gov The crystallographic data would precisely define the puckering of the piperazine ring and the relative orientations of the substituents. For instance, it would reveal whether the 1-hydroxy-2-propyl group occupies an equatorial or axial position on the piperazine ring. Furthermore, the analysis would elucidate the intramolecular and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the piperazine nitrogens, which stabilize the crystal packing. This detailed structural information is crucial for understanding the molecule's physical properties and its interactions in a biological context.

In a similar vein, the crystal structure of other substituted N-Boc piperazine derivatives has been successfully determined, confirming their molecular connectivity and conformational preferences in the solid state. researchgate.net For instance, the analysis of related chiral piperazine compounds has allowed for the unambiguous assignment of their absolute configurations through X-ray crystallographic techniques. nih.govacs.org

Patent Landscape and Commercial Relevance in Research and Development Pertaining to This Compound

Analysis of Patent Applications Citing (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine as a Key Intermediate

A comprehensive analysis of the patent landscape reveals the significant role of this compound as a crucial intermediate in the synthesis of novel therapeutic agents, particularly in the field of oncology. Several patent applications from leading pharmaceutical companies and research institutions explicitly cite this compound, underscoring its importance in the development of next-generation drugs.

These patents often describe multi-step synthetic pathways where the introduction of the this compound moiety is a critical step in constructing the final active pharmaceutical ingredient (API). The chirality of the compound is of particular importance, as it often dictates the stereochemistry of the final drug molecule, which is crucial for its efficacy and safety profile.

While specific details of all citing patents are extensive, a representative example includes its use in the synthesis of inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes involved in DNA repair. rsc.org Dysregulation of PARP is implicated in various cancers, making it a significant therapeutic target. The piperazine (B1678402) motif, in general, is a privileged scaffold in medicinal chemistry due to its ability to improve the physicochemical properties of drug candidates, such as solubility and bioavailability. nih.govnih.gov

The following interactive table provides a summary of representative patent applications where this compound or its direct precursors are cited as key intermediates.

Patent/Application Number Assignee Therapeutic Area Role of the Intermediate
WO2018064358A1UndisclosedOncologySynthesis of PARP inhibitors
CN108221683AUndisclosedOncologyKey building block for novel kinase inhibitors

Strategic Importance in Academic and Industrial Pharmaceutical Development Pipelines

The strategic importance of this compound in both academic and industrial pharmaceutical development pipelines stems from its versatility as a chiral building block. The piperazine ring is a common feature in many approved drugs, and its incorporation can favorably modulate a molecule's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov

In academic research, this intermediate provides a readily available and stereochemically defined starting material for the exploration of new chemical space. Its functional groups—the Boc-protected amine, the tertiary amine within the piperazine ring, and the secondary alcohol—offer multiple points for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening.

From an industrial perspective, the use of a pre-formed, high-purity chiral intermediate like this compound can significantly streamline the manufacturing process of a complex API. This approach, known as a convergent synthesis, is often more efficient and cost-effective than a linear synthesis where the chiral center is introduced at a later stage. The Boc protecting group is also advantageous as it is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, a feature highly desirable in multi-step industrial syntheses.

The development of drugs targeting cancer is a primary area where chiral piperazine derivatives are of high strategic importance. mdpi.commdpi.com The precise three-dimensional arrangement of atoms in a drug molecule is critical for its interaction with biological targets such as enzymes and receptors. The (S)-configuration of the hydroxypropyl side chain in this intermediate can impart the necessary stereochemistry for potent and selective inhibition of these targets.

Commercial Availability and Scalable Industrial Synthesis Considerations for Research Supply

The consistent and reliable supply of this compound is crucial for its application in research and development. The compound is commercially available from a number of specialized chemical suppliers that cater to the pharmaceutical industry. These suppliers typically provide detailed certificates of analysis, confirming the identity, purity, and stereochemical integrity of the compound.

The following table provides an overview of the commercial availability of this compound.

Supplier Purity Available Quantities
Various Chemical Suppliers≥95%Milligrams to Kilograms

For the compound to be a viable intermediate for large-scale drug manufacturing, scalable and cost-effective synthetic routes are essential. The industrial synthesis of this compound typically starts from readily available and inexpensive starting materials. Key considerations for a scalable synthesis include:

Stereocontrol: The most critical aspect is the efficient and highly selective introduction of the (S)-chiral center. This is often achieved through asymmetric synthesis, employing chiral catalysts or auxiliaries, or by using a chiral starting material from the "chiral pool."

Process Safety: The reaction conditions and reagents used must be safe for large-scale production.

Purification: Efficient purification methods are required to ensure the high purity and stereochemical integrity of the final product.

While detailed proprietary industrial synthesis methods are not publicly disclosed, the scientific literature describes various approaches to the synthesis of chiral piperazine derivatives that could be adapted for the large-scale production of this compound.

Future Perspectives and Emerging Research Avenues for This Chiral Piperazine Building Block

Exploration of Novel Synthetic Applications and Methodological Advancements

The utility of a chiral building block like (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine is intrinsically linked to the synthetic methods available for its preparation and its subsequent use in constructing more complex molecules. Future research is expected to advance on both fronts.

Methodological advancements will likely focus on more efficient and stereoselective syntheses. While classical multi-step syntheses starting from chiral pools like amino acids are feasible, newer methods promise greater efficiency. rsc.org Emerging strategies such as asymmetric C-H functionalization, where catalysts selectively activate specific C-H bonds on the piperazine (B1678402) ring, could provide more direct routes to this and related structures. mdpi.comnih.gov For instance, rhodium-catalyzed C-H insertion reactions have been successfully used for the site-selective functionalization of N-Boc-piperidines, a strategy that could be adapted for piperazines. nih.govresearchgate.net Furthermore, one-pot, multi-component reactions that assemble the chiral piperazine core with high stereoselectivity (de, ee >99%) represent a powerful avenue for scalable production. nih.govacs.org

Once obtained, this compound can serve as a crucial intermediate in the synthesis of high-value compounds. The piperazine scaffold is considered a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs. mdpi.comnih.govnih.gov The chirality of this specific building block is of particular importance, as stereochemistry is a critical factor for the efficacy and safety of many therapeutic agents. thieme-connect.comcolab.wsresearchgate.net The (S)-configuration, combined with the hydroxypropyl side chain, can be used to probe specific interactions with biological targets, enhancing potency and selectivity. Future applications could see this building block incorporated into novel drug candidates for a wide range of diseases. The development of practical, scalable syntheses for such orthogonally protected chiral piperazines is a key step toward this goal. rsc.org

Table 1: Potential Advanced Synthetic Methodologies

Methodology Description Potential Advantage for this compound
Asymmetric C-H Functionalization Direct, catalyst-controlled introduction of functional groups onto the piperazine ring's carbon backbone. mdpi.comresearchgate.net Could enable a more direct and efficient synthesis, potentially reducing step count and improving atom economy.
Multi-Component Reactions One-pot reactions combining three or more starting materials to rapidly build molecular complexity. nih.govacs.org Offers a streamlined path to highly substituted, stereochemically defined piperazines, facilitating rapid library synthesis.
Chemoenzymatic Synthesis Use of enzymes to perform key stereoselective transformations, such as kinetic resolution or desymmetrization. Provides access to high enantiomeric purity under mild reaction conditions, which is crucial for pharmaceutical intermediates.
Flow Chemistry Synthesis Performing reactions in continuous-flow reactors instead of batch production. Allows for safer handling of reactive intermediates, precise control over reaction parameters, and easier scalability.

Potential Role in Advanced Materials Science and Supramolecular Chemistry

The distinct structural features of this compound make it an attractive candidate for the design of novel materials and supramolecular assemblies. The future in this area lies in harnessing its chirality and hydrogen-bonding capabilities to create ordered, functional materials.

In supramolecular chemistry, non-covalent interactions are used to assemble molecules into larger, well-defined structures. The hydroxyl group and the nitrogen atoms of the piperazine ring in the target molecule are excellent hydrogen bond donors and acceptors. These interactions, particularly charge-assisted hydrogen bonds formed after protonation, can guide the self-assembly of the molecule into predictable architectures like tapes, sheets, or helices. rsc.org The crucial element is the (S)-chirality, which can direct the formation of chiral superstructures. Such stereocontrolled assemblies are of great interest for applications in chiral recognition, asymmetric catalysis, and nonlinear optics.

This building block could also be incorporated into polymers or metal-organic frameworks (MOFs) to create advanced materials. For example, it could be used as a chiral ligand to construct homochiral MOFs. These materials, with their high porosity and defined chiral channels, are promising for enantioselective separations, sensing, and catalysis. Similarly, polymerization of derivatives of this compound could lead to chiral polymers with unique properties, such as the ability to form helical structures or recognize specific enantiomers. The piperazine moiety is known to influence properties like solubility and basicity, which can be fine-tuned in the resulting material. nih.gov

Table 2: Emerging Applications in Materials and Supramolecular Chemistry

Application Area Potential Role of this compound Key Molecular Features Utilized
Chiral Supramolecular Gels Acts as a low-molecular-weight gelator, forming fibrous networks through self-assembly. Chirality, Hydrogen-bonding (hydroxyl group), van der Waals forces.
Homochiral Metal-Organic Frameworks (MOFs) Serves as a chiral organic linker to connect metal nodes, creating porous, enantiopure frameworks. Piperazine nitrogens as coordination sites, defined (S)-stereochemistry.
Chiral Separation Media Covalently attached to a solid support (e.g., silica) to create a stationary phase for chromatography. Stereospecific interactions with analytes for enantiomeric resolution.
Advanced Polymers Incorporated as a monomer to produce polymers with specific thermal or optical properties. Rigid piperazine ring, chiral side chain influencing polymer conformation.

Development of Diverse Chemical Biology Probes and Tools

Chemical biology relies on small molecules to study and manipulate biological systems. This compound is an ideal scaffold for the development of sophisticated chemical probes due to its combination of a proven bioactive core, stereochemical definition, and sites for chemical modification.

Future research could focus on transforming this building block into highly specific probes for enzymes, receptors, or other protein targets. The piperazine scaffold is found in inhibitors of various enzymes, including carbonic anhydrases. nih.gov The (S)-chirality can be exploited to achieve selective binding to a target protein's active or allosteric site, improving selectivity over other isoforms or related proteins. The free hydroxyl group serves as a convenient handle for attaching reporter groups (e.g., fluorophores, biotin) for target visualization and isolation, or reactive groups (e.g., photo-crosslinkers) to create activity-based probes for target identification and occupancy studies.

Furthermore, the merging of this chiral piperazine with other heterocyclic structures, such as indazoles, can generate novel, three-dimensional scaffolds with unique biological activities. nih.gov This "scaffold merging" approach can produce libraries of complex molecules for screening against various biological targets. The ability to systematically vary the stereochemistry and substitution of the piperazine core allows for a detailed exploration of the structure-activity relationship (SAR), accelerating the discovery of potent and selective chemical tools. These tools are invaluable for elucidating biological pathways and validating new drug targets.

Table 3: Design of Potential Chemical Biology Probes

Probe Type Design Strategy Based on this compound Potential Application
Affinity-Based Probe Attach a reporter tag (e.g., biotin) to the hydroxyl group after deprotection of the Boc group and derivatization of the secondary amine. Pull-down experiments to identify binding partners of the piperazine scaffold from cell lysates.
Fluorescent Probe Conjugate a fluorophore (e.g., fluorescein, rhodamine) to the hydroxyl group. Imaging the subcellular localization of the target protein in living cells via microscopy.
Activity-Based Probe (ABP) Incorporate a latent reactive group (e.g., diazirine) and a clickable handle (e.g., alkyne) via the hydroxyl position. Covalent labeling of active enzyme targets within a complex proteome for activity profiling.
Enzyme Inhibitor Modify the hydroxypropyl side chain to mimic a substrate's transition state, targeting a specific enzyme class like proteases or kinases. To specifically block the function of an enzyme and study the downstream biological consequences. nih.gov

Q & A

Q. What are the key synthetic routes for (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine, and how are intermediates purified?

The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the piperazine ring, followed by functionalization at the 4-position. For example, propargyl bromide or hydroxypropyl groups can be added via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF). Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane . Critical steps include monitoring reaction progress via TLC and optimizing stoichiometry to avoid byproducts .

Q. Which analytical techniques are essential for characterizing this compound?

  • Elemental analysis confirms purity and composition.
  • ¹H/¹³C NMR identifies stereochemistry and substitution patterns, particularly the Boc group and hydroxypropyl moiety .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC assesses enantiomeric purity for chiral centers .

Q. What are the safety protocols for handling this compound?

While low toxicity is reported for similar piperazines, standard precautions include:

  • Using PPE (gloves, goggles) to avoid skin/eye irritation .
  • Working in a fume hood to prevent inhalation of dust/aerosols .
  • Storing at 2–8°C in airtight containers to maintain stability .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Molecular docking and QSAR models can evaluate interactions with targets like serotonin receptors or enzymes. For instance, piperazine derivatives with hydroxypropyl groups show antiplatelet activity, which can be validated via in silico binding simulations against platelet aggregation pathways . Comparative studies with analogs (e.g., β-cyclodextrin-modified derivatives) help identify structure-activity relationships (SAR) .

Q. What experimental designs address contradictions in toxicity vs. bioactivity data?

  • Dose-response assays : Test cytotoxicity (e.g., MTT assay) alongside functional activity (e.g., antiplatelet assays) to establish therapeutic windows .
  • Structural modifications : Introduce polar groups (e.g., sulfonamides) to reduce toxicity while retaining activity, as seen in related piperazine carbothioamides .
  • In vivo models : Compare pharmacokinetics in rodents to resolve discrepancies between in vitro and in vivo toxicity .

Q. How does stereochemistry at the 4-position influence pharmacological profiles?

The (S)-configuration of the hydroxypropyl group may enhance target selectivity. For example, enantiomeric purity in Boc-protected piperazines is critical for receptor binding, as demonstrated in sigma receptor studies where N-atom basicity and stereochemistry significantly affect affinity . Chiral HPLC or enzymatic resolution ensures stereochemical integrity during synthesis .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Continuous flow reactors : Improve mixing and heat transfer for exothermic steps (e.g., Boc deprotection) .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
  • Catalytic systems : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-functionalized derivatives, achieving >90% yields .

Data Analysis and Interpretation

Q. How are spectral data inconsistencies resolved for structurally similar analogs?

  • 2D NMR (COSY, NOESY) : Differentiate regioisomers by correlating proton environments .
  • X-ray crystallography : Resolve ambiguous NOE signals, as done for 1-aroyl-4-methoxyphenylpiperazines .
  • Isotopic labeling : Track metabolic stability using deuterated hydroxypropyl groups .

Q. What statistical approaches validate SAR in piperazine derivatives?

  • Multivariate analysis : Principal component analysis (PCA) correlates electronic (Hammett σ) and steric (Taft Es) parameters with activity .
  • Machine learning : Train models on datasets of IC₅₀ values and substituent descriptors to predict novel active compounds .

Comparative Studies

Q. How do antiplatelet activities of this compound compare to non-Boc analogs?

Boc removal often increases hydrophilicity and bioavailability. For example, deprotected analogs of 1-acetyl-4-hydroxyphenylpiperazine show enhanced receptor binding but require toxicity mitigation via β-cyclodextrin encapsulation . In vitro platelet aggregation assays (using ADP or collagen inductors) quantify these differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.